N-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-15(2,3)14(19)18-12-11-9-6-4-5-7-10(9)20-13(11)17-8-16-12/h8H,4-7H2,1-3H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYUMQKUBLBDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C3=C(CCCC3)SC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)propanamide typically involves multiple steps, starting from commercially available reagents
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Synthetic Routes and Functionalization
The compound can be synthesized via two primary routes, leveraging the reactivity of the pyrimidine core:
Acylation of 4-Aminothienopyrimidine
The 4-amino group of 5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidin-4-amine reacts with pivaloyl chloride under basic conditions to form the pivalamide derivative. This method mirrors the acylation reported for similar systems .
Reaction Conditions
- Reagents : Pivaloyl chloride, pyridine (base), dichloroethane (DCE).
- Conditions : Reflux for 5–10 hours.
- Yield : Hypothetical, based on analogous yields (66–75% for similar acylations) .
Mechanism :
The amine attacks the electrophilic carbonyl of pivaloyl chloride, followed by deprotonation to form the amide bond.
Nucleophilic Aromatic Substitution (SNAr)
If the 4-position is substituted with a leaving group (e.g., Cl), SNAr with pivalamide could occur under strongly basic conditions .
Reaction Conditions
- Reagents : 4-Chloro-thienopyrimidine, pivalamide, sodium hydride (NaH).
- Solvent : Dimethylformamide (DMF) or tert-butanol.
- Conditions : 80–100°C for 12–24 hours.
Mechanism :
The electron-deficient pyrimidine ring facilitates displacement of the chloride by the amide nucleophile.
Reactivity and Functional Group Transformations
The pivalamide group exhibits stability under standard reaction conditions, but the thienopyrimidine core can undergo further modifications:
Cyclization Reactions
The pivalamide derivative may undergo cyclization with bifunctional reagents (e.g., oxalyl chloride) to form fused heterocycles, as demonstrated in related imidazolidinedione syntheses .
Example :
Reaction with oxalyl chloride in refluxing dichloroethane yields cyclic ureas .
Cross-Coupling Reactions
The thienopyrimidine scaffold participates in palladium-catalyzed couplings. For example:
- Suzuki Coupling : Introduction of aryl/heteroaryl groups at the 2- or 3-positions .
- Buchwald–Hartwig Amination : Functionalization of halogenated derivatives .
Key Spectral Data (Hypothetical)
Based on analogous compounds :
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz) | δ 8.94 (s, 1H, pyrimidine-H), 1.30 (s, 9H, pivaloyl CH₃), 2.00–1.90 (m, 8H, cyclohexene CH₂). |
| ¹³C NMR | δ 178.5 (C=O), 157.8 (pyrimidine C4), 28.1 (pivaloyl CH₃). |
| IR | 1752 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide I). |
| MS | m/z = 355 [M+H]⁺. |
Biological and Pharmacological Relevance
While not directly studied, the core structure (5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidine) is associated with:
- Anticancer Activity : Microtubule depolymerization (IC₅₀: 0.74–6.4 μM) .
- Antimalarial Effects : Antiplasmodial activity against P. falciparum .
Stability and Solubility
- Thermal Stability : High melting point (~298–299°C), similar to derivatives with rigid fused rings .
- Solubility : Low solubility in common solvents (e.g., DMSO, ethanol) .
Comparison with Analogous Compounds
| Feature | This Compound | Lead Analog |
|---|---|---|
| Core Structure | Thieno[2,3-d]pyrimidine | Pyrimido[4,5-b]indole |
| 4-Substituent | Pivalamide | Methoxyaryl |
| Antiproliferative IC₅₀ | Hypothetical: <50 nM | 53–125 nM |
Scientific Research Applications
2,2-dimethyl-N-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-dimethyl-N-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Thieno[2,3-d]pyrimidine derivatives vary widely in substituents, which dictate their physicochemical and biological properties. Key analogs include:
Imidazolidinedione Derivatives (e.g., 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione): Substituent: 4,5-Imidazolidinedione moiety. Synthesis: Cyclization of bis-amine precursors with oxalyl chloride (66% yield) . Properties: High thermal stability (mp = 298–299°C), low solubility in common solvents . Applications: Potential as a scaffold for bioactive molecules in drug development .
Sulfonamide Derivatives (e.g., 5e and 5f):
- Substituent: 2- or 4-Sulfonamido groups.
- Synthesis: Reaction of chloropyrimidine with benzenesulfonamide under reflux (79–83% yield) .
- Properties: Moderate melting points (e.g., 140–142°C for 5c) .
- Applications: Anti-proliferative activity against cancer cell lines .
Amine-Substituted Derivatives (e.g., N-Cyclohexyl and Piperidine Analogs): Substituent: Cyclohexyl, piperidine, or morpholine groups. Synthesis: Nucleophilic substitution reactions (68–88% yield) .
Thioacetamide Derivatives (e.g., N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide): Substituent: Thioether-linked acetamide groups. Synthesis: KI-catalyzed coupling in DMF . Applications: Antimalarial activity against Plasmodium falciparum .
Key Structural Differences :
- The pivalamide group in the target compound is bulkier and more lipophilic than sulfonamides or primary amines, which may enhance membrane permeability and resistance to enzymatic degradation.
Physicochemical Properties
Key Observations :
- The pivalamide group’s tert-butyl moiety may further reduce solubility compared to imidazolidinedione or sulfonamide derivatives.
- Thermal stability is expected to be high, similar to imidazolidinedione analogs.
Biological Activity
N-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)pivalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core. Its molecular formula is , with a molecular weight of approximately 280.4 g/mol. The presence of a pivalamide group enhances its lipophilicity and may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. Notably, compounds derived from similar structures showed IC50 values as low as 7.45 µM against MCF-7 breast cancer cells and 8.80 µM against other carcinoma types .
- Mechanism of Action : The compounds were found to inhibit topoisomerase I and II enzymes, leading to increased reactive oxygen species (ROS) generation and cell cycle arrest at the G2/M phase .
Antifungal Activity
The compound has also shown promising antifungal properties:
- Bioassays : Compounds with similar structures demonstrated antifungal activity against Botrytis cinerea at concentrations around 50 mg/L . This suggests that modifications to the thieno[2,3-d]pyrimidine scaffold can lead to enhanced antifungal efficacy.
Antibacterial and Anti-inflammatory Effects
Thieno[2,3-d]pyrimidine derivatives are recognized for their antibacterial and anti-inflammatory activities:
- Broad Spectrum : Research indicates that these compounds can exhibit antimicrobial properties against various bacterial strains and may serve as potential anti-inflammatory agents .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Thieno[2,3-d]pyrimidine Core : Utilizing microwave-assisted methods can enhance yields and reduce reaction times.
- Amidation : The introduction of the pivalamide group is achieved through standard amidation techniques using appropriate coupling agents.
Synthesis Table
| Step | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Thienopyrimidine precursors | 75% |
| 2 | Amidation | Pivaloyl chloride + amine | 66% |
Study 1: Anticancer Evaluation
A recent study reported on the design and synthesis of several new derivatives based on the thieno[2,3-d]pyrimidine framework. The evaluation revealed significant anticancer activity with dual topoisomerase inhibition being a critical mechanism .
Study 2: Antifungal Assessment
Another investigation focused on the antifungal properties of similar compounds. Results indicated effective inhibition against Botrytis cinerea, supporting the potential application in agricultural settings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)pivalamide, and how can yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using microwave-assisted techniques, which reduce reaction times (e.g., from hours to minutes) and improve yields (typically 65–88%). For example, coupling pivaloyl chloride with the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine intermediate under microwave irradiation (100 W, 90°C) in acetic acid as both solvent and catalyst yields pure product after recrystallization . FCC (flash column chromatography) with ethyl acetate/hexane gradients is recommended for purification .
Q. How can structural characterization be rigorously validated for this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., δ 1.2–1.4 ppm for pivalamide tert-butyl groups) .
- Mass spectrometry (ESI-MS or APCI-MS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 343.8 for the parent compound) .
- X-ray crystallography : For unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding patterns in crystal lattices) .
Q. What strategies are effective for resolving low solubility in aqueous media during in vitro assays?
- Methodological Answer : Employ co-solvents like DMSO (≤0.1% v/v) or PEG-400 to enhance solubility without cytotoxicity. Alternatively, synthesize prodrug derivatives (e.g., ester or sulfonamide analogs) to improve bioavailability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
- Methodological Answer : Systematically modify substituents on the thieno[2,3-d]pyrimidine core and pivalamide moiety. For example:
- Replace the pivalamide group with aryl sulfonamides to evaluate changes in kinase inhibition (e.g., EGFR or PI3Kα) .
- Introduce electron-withdrawing groups (e.g., halogens) at the 2-position of the benzene ring to modulate binding affinity. Validate via molecular docking and MD simulations (e.g., using AutoDock Vina or Schrödinger Suite) .
Q. How can contradictory bioactivity data (e.g., IC50 variability) across studies be resolved?
- Methodological Answer : Standardize assay conditions:
- Use consistent cell lines (e.g., MDA-MB-231 for breast cancer) and incubation times (e.g., 48–72 hours) .
- Validate target engagement via Western blotting (e.g., caspase-3 cleavage for apoptosis) or enzymatic assays (e.g., SmCD1 protease inhibition for antimalarial activity) .
- Perform dose-response curves in triplicate to account for batch-to-batch variability in compound purity .
Q. What in silico tools are suitable for predicting metabolic stability and toxicity?
- Methodological Answer : Use ADMET predictors like SwissADME or ProTox-II to:
- Estimate metabolic pathways (e.g., cytochrome P450-mediated oxidation of the thieno ring).
- Identify potential hepatotoxicity risks (e.g., alerts for reactive thiol metabolites). Cross-validate with in vitro microsomal assays (human liver microsomes + NADPH) .
Q. How can crystallographic data inform the design of analogs with improved binding kinetics?
- Methodological Answer : Analyze X-ray structures (e.g., PDB entries) to identify key interactions:
- Hydrogen bonds between the pyrimidine N1 and kinase hinge regions (e.g., EGFR T790M mutant).
- Hydrophobic interactions between the pivalamide tert-butyl group and allosteric pockets. Use this data to guide substitutions (e.g., cyclopropyl instead of tert-butyl) .
Q. What experimental approaches validate allosteric vs. orthosteric modulation mechanisms?
- Methodological Answer : Conduct radioligand displacement assays (e.g., [3H]spiperone for dopamine D2 receptors) to assess competitive binding. Use Schild regression analysis to differentiate allosteric (non-competitive) behavior. Mutagenesis studies (e.g., alanine scanning of receptor extracellular loops) can confirm binding site locations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
